[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate
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Overview
Description
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and amide bonds. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of automated reactors and continuous flow systems to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzoates, depending on the specific reaction and conditions employed .
Scientific Research Applications
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate can be compared with other similar compounds, such as:
[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxo-tetrahydrofuran-2-yl]methyl benzoate: Similar structure but different functional groups.
[(2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl]methyl 4-methoxybenzoate: Contains an amino group and methoxybenzoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C30H24N2O8S |
---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
[(2R,4S,5R)-3,4-dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C30H24N2O8S/c33-27(19-10-4-1-5-11-19)37-18-22-24(39-28(34)20-12-6-2-7-13-20)25(40-29(35)21-14-8-3-9-15-21)26(38-22)32-17-16-23(41)31-30(32)36/h1-17,22,24-26H,18H2,(H,31,36,41)/t22-,24?,25+,26-/m1/s1 |
InChI Key |
AQFHLKSRFLNEMU-VVAOEQGLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2C([C@@H]([C@@H](O2)N3C=CC(=S)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=S)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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